molecular formula C21H20N4OS B14978352 2-(benzylthio)-5-methyl-6-(3-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylthio)-5-methyl-6-(3-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14978352
M. Wt: 376.5 g/mol
InChI Key: RBLOMSMGAUQUSL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-methyl-6-(3-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a benzylthio group at position 2, a methyl group at position 5, and a 3-methylbenzyl substituent at position 6 of the heterocyclic core. Its synthesis typically involves multi-step reactions, such as Biginelli-like heterocyclization or nucleophilic substitution, using reagents like 3-amino-5-(benzylthio)-1,2,4-triazole and substituted benzaldehydes . Characterization via NMR, LC-MS, and HPLC confirms its purity and structural integrity .

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-methyl-6-[(3-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H20N4OS/c1-14-7-6-10-17(11-14)12-18-15(2)22-20-23-21(24-25(20)19(18)26)27-13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,23,24)

InChI Key

RBLOMSMGAUQUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C3N=C(NN3C2=O)SCC4=CC=CC=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Triazolopyrimidinone Core

The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Properties/Applications
Target Compound Benzylthio Methyl 3-Methylbenzyl Under investigation for unspecified activity
2-Amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7(4H)-one (Compound 25) Amino Ethyl 3-Chlorobenzyl Synthesized via BMIM-PF6-mediated reaction; 21% yield
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyltriazolo[1,5-a]pyrimidine-6-carboxamide (Compound 1) Benzylthio Methyl 4-Isopropylphenyl (carboxamide) Antibacterial evaluation against Enterococcus
5-Cyclopropyl-6-(4-methylbenzyl)triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 19) Amino (default) Cyclopropyl 4-Methylbenzyl Synthesized via general procedure 3; pharmacological screening
898918-86-0 2-Chlorobenzylthio Methyl 6-Ethyl Structural analog with enhanced lipophilicity

Key Observations :

  • Position 2: Replacing the benzylthio group (target compound) with amino (Compound 25) or chlorobenzylthio (898918-86-0) alters electronic properties. The benzylthio group in the target may enhance membrane permeability due to its hydrophobic nature .
  • Position 5 : Methyl (target) vs. ethyl (Compound 25) or cyclopropyl (Compound 19) affects steric bulk. Smaller substituents like methyl may favor binding in sterically restricted enzyme active sites .
  • Position 6 : The 3-methylbenzyl group in the target compound differs from 4-substituted benzyl groups (e.g., 4-isopropylphenyl in Compound 1), which could influence target selectivity due to spatial orientation differences .
Pharmacological and Electrochemical Profiles
  • Antibacterial Activity : Compounds with carboxamide groups (e.g., Compound 1) show moderate activity against Enterococcus, while the target compound’s benzylthio group may confer distinct mechanisms of action .
  • Electrochemical Behavior: Triazolopyrimidinones with electron-withdrawing groups (e.g., S1-TP in ) exhibit redox potentials suitable for drug metabolism studies. The target’s benzylthio group may similarly influence its electrochemical stability .
  • Enzyme Inhibition: Xanthine-derived triazolopurinones () inhibit phosphodiesterase 4 (PDE4) in the micromolar range, suggesting the target compound could be optimized for similar targets .

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